molecular formula C18H17N3O2S B2582667 3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one CAS No. 324065-43-2

3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2582667
CAS No.: 324065-43-2
M. Wt: 339.41
InChI Key: JZNQMJPTPNEBMF-UHFFFAOYSA-N
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Description

3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with cyclohexanone to form the cyclohexylidenehydrazinyl intermediate. This intermediate is then reacted with 3-formylchromone under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the chromenone or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile: Similar in structure but with different substituents on the thiazole ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a thiazole ring and hydrazinyl group but differs in the chromenone core.

Uniqueness

3-(2-(2-cyclohexylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is unique due to its combination of a chromenone core with a thiazole ring and a cyclohexylidenehydrazinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

3-[2-(2-cyclohexylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17-14(10-12-6-4-5-9-16(12)23-17)15-11-24-18(19-15)21-20-13-7-2-1-3-8-13/h4-6,9-11H,1-3,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNQMJPTPNEBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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